molecular formula C17H21N5O3 B6851117 1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone

1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone

Cat. No.: B6851117
M. Wt: 343.4 g/mol
InChI Key: FXIASTBJXGNBHR-KGLIPLIRSA-N
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Description

1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone typically involves multi-step organic synthesis. The key steps include:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an amidine and a carboxylic acid, followed by coupling with hydrazines.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is often formed through a stereoselective cyclization reaction, ensuring the correct (2S,4R) configuration.

    Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Pyridine Moiety: The pyridine ring is typically synthesized through a series of condensation reactions.

    Final Coupling: The final step involves coupling the triazole, pyrrolidine, and pyridine moieties under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole, pyrrolidine, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine and pyridine moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-2-pyridin-3-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-13-7-14(17-19-16(20-21-17)11-4-5-11)22(9-13)15(23)10-25-12-3-2-6-18-8-12/h2-3,6,8,11,13-14H,4-5,7,9-10H2,1H3,(H,19,20,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIASTBJXGNBHR-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)COC2=CN=CC=C2)C3=NC(=NN3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)COC2=CN=CC=C2)C3=NC(=NN3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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